molecular formula C11H20N2O2 B7509881 N-[2-(azocan-1-yl)-2-oxoethyl]acetamide

N-[2-(azocan-1-yl)-2-oxoethyl]acetamide

Cat. No.: B7509881
M. Wt: 212.29 g/mol
InChI Key: KFPNOCOVLGTDQP-UHFFFAOYSA-N
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Description

N-[2-(Azocan-1-yl)-2-oxoethyl]acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring an eight-membered azocane ring system. The azocane (azocan-1-yl) group is a key structural motif found in various biologically active molecules. For instance, the approved antihypertensive agent Guanethidine incorporates an azocane ring and acts as a postganglionic sympathetic nerve terminal blocker, preventing the release of norepinephrine . This highlights the potential of azocane-containing compounds in modulating neurological and cardiovascular pathways. Furthermore, contemporary research into cyclic compounds, including those with multi-cyclic structures, continues to explore their utility as inhibitors for targets like kinases, which are relevant in proliferative diseases . The structure of this compound, which combines an acetamide group with the azocane ring, makes it a valuable intermediate or building block for synthesizing more complex molecules and for studying structure-activity relationships (SAR). Researchers may employ this compound in the development of novel therapeutic agents for conditions such as hypertension, neurological disorders, or cancer. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary experimental characterization and adhere to safe laboratory practices when handling this material.

Properties

IUPAC Name

N-[2-(azocan-1-yl)-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(14)12-9-11(15)13-7-5-3-2-4-6-8-13/h2-9H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPNOCOVLGTDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperazine Derivatives (6-Membered Ring)

  • Example : Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide)
    • Structural Feature : Incorporates a piperazine ring (6-membered) with halogenated aryl substituents.
    • Physicochemical Properties : Lower molecular weight (MW ~600–650 g/mol) compared to azocan derivatives; higher solubility due to polar piperazine.
    • Biological Activity : Demonstrated utility in enhancing paclitaxel (PTX) pharmacokinetics via oral administration, likely due to improved solubility from the piperazine moiety .

Pyrrolidine Derivatives (5-Membered Ring)

  • Example : N-[2-(2-Oxopyrrolidin-1-yl)-acetyl]-acetamide (PirAc)
    • Structural Feature : 5-membered pyrrolidine ring fused with a ketone group.
    • Biological Activity : Exhibits GABA-ergic and glutamatergic activity, suggesting neurological applications. Smaller ring size may enhance blood-brain barrier penetration but reduce metabolic stability compared to azocan derivatives .

Azepane Derivatives (7-Membered Ring)

  • Example : 2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-(2-methylphenyl)acetamide
    • Structural Feature : Azepane (7-membered) with an indole-sulfonyl group.
    • Synthesis : Requires multi-step coupling, including sulfonation and amidation (yield ~50–60%), similar to azocan derivatives but with shorter reaction times due to lower steric hindrance .

Comparison Table :

Compound Ring Size Molecular Weight (g/mol) Key Functional Groups Biological Activity
N-[2-(Azocan-1-yl)-2-oxoethyl]acetamide 8 ~280–320 Azocane, acetamide Under investigation
Piperazine Derivative 6 ~600–650 Piperazine, bromophenyl Enhances PTX bioavailability
Pyrrolidine Derivative 5 ~200–250 Pyrrolidone, acetyl GABA/glutamatergic modulation
Azepane Derivative 7 ~450–470 Azepane, indole-sulfonyl Anticancer (hypothesized)

Substituent Effects on Acetamide Core

Adamantyl Derivatives

  • Example : N-[2-(Adamantan-1-yl)-2-oxoethyl]pyridine-2-carboxamide
    • Structural Feature : Bulky adamantyl group increases hydrophobicity (logP ~4.5 vs. ~2.8 for azocan derivatives).
    • Biological Activity : Potent CYP450 inhibition due to adamantane’s rigid structure, contrasting with azocan’s flexible ring .

Halogenated Aryl Derivatives

  • Example : N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide
    • Structural Feature : Bromine atoms enhance electrophilic reactivity.
    • Biological Activity : Acts as a radiotherapy sensitizer (IC50 ~5–10 µM), whereas azocan derivatives may lack direct radiosensitizing effects .

Key Research Findings

Ring Size and Bioavailability : Larger rings (e.g., azocan) exhibit prolonged metabolic stability compared to piperazine but may suffer from reduced aqueous solubility .

Substituent-Driven Activity : Adamantyl groups enhance target binding affinity but increase toxicity risks, whereas azocan balances flexibility and lipophilicity .

Synthetic Complexity : Azocan derivatives require specialized catalysts (e.g., ZnCl₂ in dioxane) for cyclization, unlike smaller rings .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[2-(azocan-1-yl)-2-oxoethyl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including acylation and cyclization. For example, a similar acetamide derivative was synthesized using acetyl chloride and Na₂CO₃ in CH₂Cl₂, with stepwise addition of reagents to control exothermic reactions . Yield optimization requires precise stoichiometry (e.g., 1:1.5 molar ratio of substrate to acetyl chloride) and purification via silica gel chromatography (0–8% MeOH/CH₂Cl₂ gradient) followed by recrystallization from ethyl acetate . Temperature control (room temperature to 40°C) and pH adjustment using bases like Na₂CO₃ are critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing N-substituted acetamides?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for azocane ring substitution patterns and acetamide connectivity . Elemental analysis validates purity (>95%), while Fourier-Transform Infrared (FT-IR) identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and secondary amide (N–H, ~3300 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) provides molecular weight confirmation .

Q. What purification methods are recommended for this compound post-synthesis?

  • Methodological Answer : After synthesis, liquid-liquid extraction (e.g., CH₂Cl₂/H₂O) removes unreacted reagents. Column chromatography (silica gel, MeOH/CH₂Cl₂ gradient) isolates the target compound, followed by recrystallization in ethyl acetate to enhance crystallinity . For hygroscopic intermediates, anhydrous Na₂SO₄ or MgSO₄ is used for drying .

Advanced Research Questions

Q. How can researchers design experiments to assess the bioactivity of this compound against microbial pathogens?

  • Methodological Answer : Begin with in vitro Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains like C. albicans. Use broth microdilution methods (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL . Pair this with time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects. For mechanistic insights, perform fluorescence-based assays to monitor membrane disruption or efflux pump inhibition .

Q. What strategies address discrepancies in reported biological activity data for structurally similar acetamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., pH, inoculum size) or structural isomerism. To resolve this:

  • Conduct side-by-side comparisons of analogs under standardized conditions .
  • Use X-ray crystallography or Nuclear Overhauser Effect (NOE) NMR to confirm stereochemistry .
  • Evaluate solubility differences (e.g., DMSO vs. aqueous buffers) using dynamic light scattering (DLS) .

Q. How can computational methods like Density Functional Theory (DFT) aid in understanding the reactivity of this compound?

  • Methodological Answer : DFT calculations predict electron density distribution, identifying nucleophilic (azocane nitrogen) and electrophilic (carbonyl carbon) sites. For example, studies on similar acetamides used DFT to validate tautomeric forms and hydrogen-bonding interactions with biological targets . Molecular docking (AutoDock Vina) can simulate binding affinities to enzymes like lipoxygenase or cytochrome P450 .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer : Scaling up introduces challenges such as heat dissipation during exothermic acylation and reproducibility of purification. Mitigation strategies include:

  • Using jacketed reactors for temperature control (−10°C to 25°C) .
  • Switching from column chromatography to centrifugal partition chromatography (CPC) for large batches .
  • Implementing inline FT-IR or Raman spectroscopy for real-time reaction monitoring .

Q. How can researchers investigate the compound's interaction with biological targets like enzymes or receptors?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) to immobilized targets (e.g., kinases or GPCRs) . Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions . For intracellular targets, use fluorescence polarization assays with fluorescently labeled analogs .

Data Contradiction Analysis

Q. How should conflicting data on the antimicrobial efficacy of azocan-1-yl acetamides be resolved?

  • Methodological Answer : Contradictions may stem from strain-specific resistance or compound stability. Address this by:

  • Repeating assays with ATCC reference strains and clinical isolates .
  • Testing stability in culture media (HPLC-MS to detect degradation products) .
  • Comparing time-dependent activity (e.g., 6h vs. 24h incubation) to assess delayed effects .

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